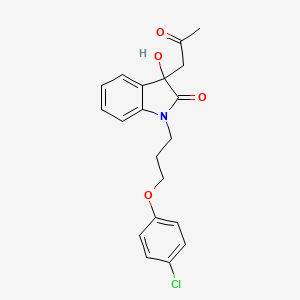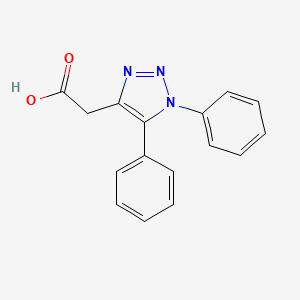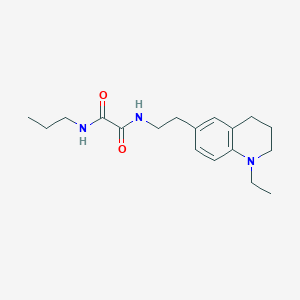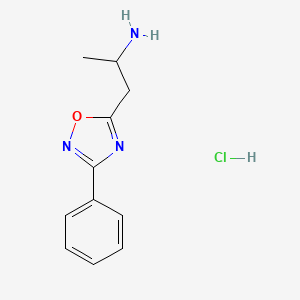
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one, commonly known as CPPI, is a synthetic compound that belongs to the class of indolin-2-one derivatives. CPPI has been extensively studied for its potential use in scientific research applications, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of CPPI involves the inhibition of the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. CPPI inhibits the activity of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CPPI has been found to have a number of biochemical and physiological effects. Studies have shown that CPPI inhibits the expression of several genes involved in cell growth and survival, including Bcl-2 and survivin. CPPI has also been found to induce the expression of genes involved in apoptosis, including caspase-3 and caspase-9.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPPI is its ability to inhibit the growth of cancer cells. CPPI has been found to be effective against a variety of cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of CPPI is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route for CPPI.
Direcciones Futuras
There are several future directions for the study of CPPI. One direction is the development of more potent and selective inhibitors of the Akt/mTOR signaling pathway. Another direction is the investigation of the potential use of CPPI in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the potential side effects of CPPI and its optimal dosage and administration route.
Métodos De Síntesis
The synthesis of CPPI involves the reaction of 4-chlorophenol with 3-bromopropylamine to form 3-(4-chlorophenoxy)propylamine. The resulting compound is then reacted with 3-(2-oxopropyl)indole-2,3-dione to form CPPI.
Aplicaciones Científicas De Investigación
CPPI has been studied for its potential use in cancer research. Studies have shown that CPPI inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CPPI has been found to be effective against a variety of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propiedades
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4/c1-14(23)13-20(25)17-5-2-3-6-18(17)22(19(20)24)11-4-12-26-16-9-7-15(21)8-10-16/h2-3,5-10,25H,4,11-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOTCNMVSANRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCCOC3=CC=C(C=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenoxy)propyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-3-[4-(1H-pyrazol-4-yl)phenyl]imidazolidin-2-one](/img/structure/B2396559.png)

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl 4-bromobenzenesulfonate](/img/structure/B2396561.png)
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2396564.png)

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2396567.png)



![5-chloro-2-methoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396573.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methyltriazole-4-carboxamide](/img/structure/B2396577.png)
![1-Methyl-3-[(4-methylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2396578.png)

![N-{[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl}prop-2-enamide](/img/structure/B2396582.png)